molecular formula C16H13FO5 B6408607 4-(3-Fluoro-4-methoxycarbonylphenyl)-2-methoxybenzoic acid CAS No. 1261982-45-9

4-(3-Fluoro-4-methoxycarbonylphenyl)-2-methoxybenzoic acid

Cat. No.: B6408607
CAS No.: 1261982-45-9
M. Wt: 304.27 g/mol
InChI Key: YHEYMWBQJRMVMC-UHFFFAOYSA-N
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Description

4-(3-Fluoro-4-methoxycarbonylphenyl)-2-methoxybenzoic acid is an organic compound with a complex structure that includes fluorine, methoxycarbonyl, and methoxy groups attached to a benzoic acid core

Properties

IUPAC Name

4-(3-fluoro-4-methoxycarbonylphenyl)-2-methoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13FO5/c1-21-14-8-10(4-6-12(14)15(18)19)9-3-5-11(13(17)7-9)16(20)22-2/h3-8H,1-2H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHEYMWBQJRMVMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C2=CC(=C(C=C2)C(=O)OC)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13FO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10691504
Record name 3'-Fluoro-3-methoxy-4'-(methoxycarbonyl)[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10691504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261982-45-9
Record name 3'-Fluoro-3-methoxy-4'-(methoxycarbonyl)[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10691504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Fluoro-4-methoxycarbonylphenyl)-2-methoxybenzoic acid typically involves multiple steps, starting from commercially available precursors. One common method involves the following steps:

    Formation of the Fluoro-Methoxycarbonyl Intermediate: The initial step involves the introduction of the fluoro and methoxycarbonyl groups onto a benzene ring. This can be achieved through electrophilic aromatic substitution reactions using appropriate reagents.

    Methoxylation: The next step involves the introduction of the methoxy group. This can be done through nucleophilic substitution reactions using methanol and a suitable catalyst.

    Benzoic Acid Formation: The final step involves the formation of the benzoic acid moiety. This can be achieved through oxidation reactions using strong oxidizing agents such as potassium permanganate or chromium trioxide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(3-Fluoro-4-methoxycarbonylphenyl)-2-methoxybenzoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and alcohols are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, reduction may yield alcohols or amines, and substitution may yield various substituted derivatives.

Scientific Research Applications

4-(3-Fluoro-4-methoxycarbonylphenyl)-2-methoxybenzoic acid has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 4-(3-Fluoro-4-methoxycarbonylphenyl)-2-methoxybenzoic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding sites. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    4-(3-Fluoro-4-methoxycarbonylphenyl)benzoic acid: Similar structure but lacks the methoxy group.

    4-(3-Fluorophenyl)-2-methoxybenzoic acid: Similar structure but lacks the methoxycarbonyl group.

    4-(3-Methoxycarbonylphenyl)-2-methoxybenzoic acid: Similar structure but lacks the fluoro group.

Uniqueness

4-(3-Fluoro-4-methoxycarbonylphenyl)-2-methoxybenzoic acid is unique due to the presence of all three functional groups (fluoro, methoxycarbonyl, and methoxy) on the benzoic acid core

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